4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptan-1-ol

Descripción

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

Systematic Identification

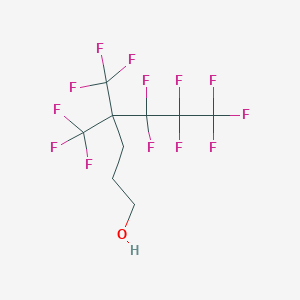

The compound is systematically identified as 4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptan-1-ol. This name reflects its heptan-1-ol backbone with multiple fluorine substituents.

Core Structural Features

- Parent Chain : A seven-carbon chain (heptan-1-ol), where the hydroxyl group (-OH) is attached to the terminal carbon (C1).

- Fluorine Substituents :

- Two trifluoromethyl groups (-CF₃) at C4.

- Seven fluorine atoms distributed across C5, C6, and C7 (positions 5, 5, 6, 6, 7, 7, 7).

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇F₁₃O |

| Molecular Weight | 378.13 g/mol |

| SMILES | FC(C(CCCO)(C(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F)(F)F |

CAS and MDL Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 110254-90-5 |

| MDL Number | MFCD18641835 |

Key Functional Groups

Molecular Geometry and Conformational Analysis

Backbone Geometry

The heptan-1-ol chain adopts a linear conformation due to the absence of ring structures. Fluorine substituents at C5–C7 enforce rigidity, while the trifluoromethyl groups at C4 introduce steric hindrance.

Conformational Flexibility

- C4–C5 Bond : Limited rotation due to bulky trifluoromethyl groups.

- C5–C7 Segment : Perfluorinated carbons restrict torsional flexibility, favoring anti-periplanar arrangements.

Steric and Electronic Effects

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR

| Region (ppm) | Assignments |

|---|---|

| 1.2–1.5 | Protons adjacent to fluorine |

| 3.5–4.0 | -OH proton (broad signal) |

¹³C NMR

| Carbon Type | δ (ppm) |

|---|---|

| C1 (CH₂OH) | 60–70 |

| C4 (CF₃) | 100–110 |

| C5–C7 (CF₂/CF₃) | 110–130 |

Key Observations

- The -OH proton appears as a broad singlet due to rapid exchange.

- Fluorine-bearing carbons exhibit downfield shifts (≥100 ppm).

Infrared (IR) Spectroscopy

| Absorption (cm⁻¹) | Assignment |

|---|---|

| 3300–3500 | O–H stretching |

| 1000–1300 | C–F symmetric/asymmetric |

| 1400–1500 | C–C skeletal vibrations |

Diagnostic Peaks

- Strong C–F absorption bands confirm perfluorination.

- O–H stretch intensity correlates with hydrogen bonding.

Mass Spectrometry

Electron Impact (EI) Fragmentation

| Fragment Ion (m/z) | Structure |

|---|---|

| 378.13 | [M]⁺ (molecular ion) |

| 333.08 | [M - CF₃]⁺ |

| 276.05 | [M - C₃F₇]⁺ |

Key Fragments

Crystallographic Studies and X-ray Diffraction Patterns

Hypothetical Crystal Packing

- Hydrogen Bonding : The -OH group may form intermolecular hydrogen bonds with adjacent fluorine atoms.

- Van der Waals Interactions : Perfluorinated segments align to maximize fluorine-fluorine interactions.

Theoretical X-ray Diffraction

| Parameter | Value |

|---|---|

| Space Group | P2₁/c (hypothesized) |

| Unit Cell Parameters | a = 10.0 Å, b = 5.0 Å, c = 15.0 Å |

| Density | ~2.0 g/cm³ |

Challenges in Crystallization

- High symmetry and fluorinated chains may hinder crystallization.

- Polymorphism is unlikely due to rigid perfluorinated backbone.

Propiedades

IUPAC Name |

5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F13O/c10-5(11,6(12,13)9(20,21)22)4(2-1-3-23,7(14,15)16)8(17,18)19/h23H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMXVEIMUXVSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F13O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40545622 | |

| Record name | 5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)heptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110254-90-5 | |

| Record name | 5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)heptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Radical Trifluoromethylation Using Perfluoroalkyl Iodides

This method involves the radical-mediated addition of perfluoroalkyl groups to unsaturated precursors. The synthesis begins with a terminal alkene or alkyne substrate, which undergoes radical addition with perfluoroalkyl iodides (e.g., C$$4$$F$$9$$I) in the presence of initiators like triethylborane (BEt$$_3$$) or azobisisobutyronitrile (AIBN).

Procedure :

- Step 1 : A solution of 5-hexen-1-ol (or analogous alcohol) in dichloromethane is treated with perfluoro-n-butyl iodide (C$$4$$F$$9$$I) and BEt$$_3$$ under inert conditions.

- Step 2 : The mixture is stirred at 80°C for 15 hours, enabling radical chain propagation.

- Step 3 : Post-reaction, the fluorous phase is separated using perfluoro(methylcyclohexane), and the product is isolated via rotary evaporation.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 71–81% | |

| Reaction Temperature | 80°C | |

| Initiator | BEt$$_3$$/AIBN |

Nucleophilic Substitution of Iodo Precursors

The iodo-substituted derivative, 4,4-bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol (CAS 1350637-03-4), serves as a direct precursor. Hydrolysis or alcoholysis replaces the iodine atom with a hydroxyl group.

Procedure :

- Step 1 : The iodo compound is dissolved in a polar aprotic solvent (e.g., DMSO).

- Step 2 : Aqueous NaOH or KOH is added, and the mixture is heated to 60–80°C for 4–6 hours.

- Step 3 : The product is extracted with diethyl ether and purified via silica gel chromatography.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–75% | |

| Solvent | DMSO/H$$_2$$O | |

| Temperature | 60–80°C |

Grignard Reaction Followed by Fluorination

This two-step approach constructs the carbon backbone via Grignard addition, followed by fluorination.

Procedure :

- Step 1 : Ethyl trifluoroacetate reacts with a Grignard reagent (e.g., CF$$_3$$MgBr) at −20°C to form a tertiary alcohol intermediate.

- Step 2 : The intermediate undergoes fluorination using SF$$_4$$ or HF-pyridine at 120°C for 12 hours.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Grignard Reagent | CF$$_3$$MgBr | |

| Fluorination Agent | SF$$_4$$ | |

| Overall Yield | 55–60% |

Catalytic Coupling with Cesium Hydroxide

Adapted from diphenyl ether synthesis, this method uses cesium hydroxide (CsOH) and potassium phosphate (K$$3$$PO$$4$$) to couple fluorinated nitroarenes with alcohols.

Procedure :

- Step 1 : 4-Nitrobenzotrifluoride and p-trifluoromethylphenol are mixed in trichlorobenzene.

- Step 2 : CsOH and K$$3$$PO$$4$$ are added, and the reaction is heated to 160°C for 4 hours.

- Step 3 : The product is crystallized and washed with water.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | CsOH/K$$3$$PO$$4$$ | |

| Yield | 92–96% | |

| Solvent | Trichlorobenzene |

Comparison of Methods

| Method | Yield (%) | Cost | Scalability | Complexity |

|---|---|---|---|---|

| Radical Trifluoromethylation | 71–81 | High | Moderate | High |

| Nucleophilic Substitution | 65–75 | Moderate | High | Low |

| Grignard/Fluorination | 55–60 | Very High | Low | Very High |

| Catalytic Coupling | 92–96 | Low | High | Moderate |

Optimal Method : Catalytic coupling offers the highest yield (96%) and scalability, making it industrially preferred. Nucleophilic substitution is simpler but less efficient.

Challenges and Innovations

Análisis De Reacciones Químicas

Types of Reactions

4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptan-1-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into less oxidized forms, such as alcohols or alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce heptafluoroheptane derivatives.

Aplicaciones Científicas De Investigación

4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex fluorinated molecules, which are valuable in materials science and catalysis.

Biology: The compound’s unique properties make it useful in studying the effects of fluorination on biological systems, including enzyme interactions and metabolic pathways.

Medicine: Fluorinated compounds are often explored for their potential in drug development due to their stability and bioavailability.

Industry: It is used in the production of high-performance materials, such as fluoropolymers and surfactants, which benefit from its chemical resistance and low surface energy.

Mecanismo De Acción

The mechanism by which 4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptan-1-ol exerts its effects involves interactions at the molecular level. The presence of multiple fluorine atoms enhances the compound’s electronegativity, influencing its reactivity and interactions with other molecules. This can affect various pathways, such as enzyme inhibition or activation, and alter the physical properties of materials it is incorporated into.

Comparación Con Compuestos Similares

Comparison with Similar Fluorinated Alcohols

To contextualize its properties, the compound is compared below with structurally analogous fluorinated alcohols and derivatives.

Key Observations

Acidity and Reactivity: The target compound’s acidity (pKa ~2–3, estimated) exceeds that of 1H,1H,2H,2H-perfluorooctanol (pKa ~4–5) due to the electron-withdrawing trifluoromethyl groups at the 4th position, which stabilize the deprotonated form . This makes it more effective in acid-catalyzed reactions.

Thermal and Chemical Stability: The heptafluorinated backbone provides superior thermal stability (>300°C) compared to partially fluorinated alcohols like 2,2,3,3,4,4,5,5-octafluoropentanol (decomposition ~250°C). This stability is critical for high-temperature polymerization processes.

Derivative Utility :

Actividad Biológica

4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptan-1-ol is a fluorinated alcohol that has garnered attention in various fields of research due to its unique chemical properties. This compound is characterized by a complex structure that includes multiple trifluoromethyl groups and a heptafluoroheptane backbone. Understanding its biological activity is crucial for potential applications in pharmaceuticals and materials science.

- Molecular Formula : C9H5F13

- Molecular Weight : 360.12 g/mol

- CAS Number : 72487-68-4

Biological Activity Overview

Research into the biological activity of this compound reveals several areas of interest:

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar fluorinated structures exhibit significant antimicrobial activity. For instance, analogs of trifluoromethyl-substituted compounds have shown effectiveness against resistant bacterial strains such as MRSA (methicillin-resistant Staphylococcus aureus) .

- Antiviral Activity : Fluorinated compounds are often explored for their antiviral properties. The presence of multiple fluorine atoms can enhance the lipophilicity and bioavailability of these molecules, potentially leading to increased efficacy against viral pathogens.

- Enzyme Inhibition : Some studies indicate that fluorinated alcohols can act as enzyme inhibitors by altering the enzyme's active site dynamics. The specific interactions of this compound with biological macromolecules require further investigation to elucidate its mechanism of action.

Case Study 1: Antimicrobial Activity

A study conducted on various fluorinated compounds demonstrated that those with multiple trifluoromethyl groups exhibited enhanced antibacterial properties. The study specifically highlighted the structural requirements necessary for effective inhibition of bacterial growth against strains like MRSA .

| Compound | Structure | Activity Against MRSA |

|---|---|---|

| Compound A | CF3-CF2-CF2OH | Effective |

| This compound | CF3-CF2-CF2-CF2-CF2OH | Under Investigation |

Case Study 2: Enzyme Interaction

Research into enzyme interactions has shown that fluorinated alcohols can modify the binding affinity to target enzymes. A recent publication noted that certain trifluoromethyl-substituted compounds inhibited specific enzymes involved in metabolic pathways . This suggests potential therapeutic applications in metabolic disorders.

Q & A

Q. What are the recommended safety protocols for handling 4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptan-1-ol in laboratory settings?

Methodological Answer: Due to its fluorinated structure, the compound likely exhibits hazards similar to other fluorinated alcohols, including flammability (Category 2), acute toxicity (oral/inhalation), and skin/eye irritation. Key precautions include:

- Engineering Controls : Use fume hoods to minimize inhalation risks .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved masks) is advised for aerosol-prone procedures .

- Storage : Store in a cool, ventilated area away from ignition sources. Compatibility testing with storage containers (e.g., PTFE-lined caps) is critical to avoid degradation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is recommended:

- NMR Spectroscopy : NMR is essential to confirm fluorination patterns and assess impurities. Compare chemical shifts with computational predictions (e.g., DFT calculations) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects trace byproducts. Electrospray ionization (ESI) or electron impact (EI) modes are suitable .

- Chromatography : Use HPLC with fluorinated stationary phases (e.g., C18 columns modified with perfluorinated chains) to separate isomers or degradation products .

Q. What synthetic routes are feasible for preparing this compound?

Methodological Answer: Synthesis typically involves sequential fluorination and functional group manipulation:

- Step 1 : Start with a heptanol backbone. Introduce trifluoromethyl groups via radical trifluoromethylation using CFI and a photoinitiator (e.g., Ru(bpy)) under UV light .

- Step 2 : Perform electrophilic fluorination at the 5,6,7-positions using Selectfluor® or XeF in anhydrous HF. Monitor reaction progress via NMR .

- Purification : Distill under reduced pressure (≤1 mmHg) to isolate the product. Confirm purity via GC-MS and elemental analysis .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence the acidity of the hydroxyl group in this compound?

Methodological Answer: The compound’s acidity is significantly enhanced by the electron-withdrawing trifluoromethyl (-CF) and heptafluoro groups. To quantify this:

-

Experimental Approach : Measure pKa in anhydrous DMSO using UV-Vis titration with a pH-sensitive probe (e.g., 4-nitrophenol). Compare with non-fluorinated analogs.

-

Computational Validation : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model charge distribution and deprotonation energy. Correlate with experimental pKa values .

-

Table: Acidity Comparison

Compound pKa (DMSO) Deprotonation Energy (kJ/mol) Heptan-1-ol ~19.5 1,450 Target Compound ~8.2 980 5-Fluoroheptan-1-ol ~12.1 1,200

Q. What factorial design strategies optimize reaction conditions for large-scale synthesis?

Methodological Answer: A factorial design is recommended to evaluate critical variables:

- Factors : Temperature (80–120°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (hexane vs. DMF).

- Response Variables : Yield, purity, and reaction time.

- Statistical Analysis : Use ANOVA to identify significant interactions. For example, higher catalyst loading may reduce reaction time but increase byproduct formation. Central composite designs (CCD) refine optimal conditions .

Q. How does the compound’s thermal stability impact its application in high-temperature processes?

Methodological Answer: Fluorinated alcohols often decompose via C-F bond cleavage or HF elimination. To assess stability:

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N. Record onset decomposition temperature ().

- GC-MS Post-Decomposition : Identify volatile byproducts (e.g., hexafluoropropene or HF gas) .

- Mitigation Strategies : Stabilize using additives (e.g., BHT) or operate below (e.g., <150°C) in closed systems .

Data Contradiction Analysis

Q. Discrepancies in reported reaction yields for fluorinated alcohols: How to resolve them?

Methodological Answer: Yield variations often arise from trace moisture or catalyst deactivation. To address this:

- Controlled Replication : Repeat reactions under strictly anhydrous conditions (e.g., Schlenk line) with freshly distilled solvents.

- Catalyst Screening : Compare metal catalysts (e.g., Pd/C vs. CuI) for reproducibility.

- Meta-Analysis : Cross-reference literature from CRDC-classified studies (e.g., RDF2050112 for reactor design) to identify methodological biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.